2'-Azetidinomethyl-2,3-dichlorobenzophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-Azetidinomethyl-2,3-dichlorobenzophenone is a chemical compound with the molecular formula C17H15Cl2NO and a molecular weight of 320.21 g/mol . This compound is characterized by the presence of an azetidine ring attached to a benzophenone core, which is further substituted with two chlorine atoms at the 2 and 3 positions .
Preparation Methods
The synthesis of 2’-Azetidinomethyl-2,3-dichlorobenzophenone typically involves the following steps:
Formation of the Benzophenone Core: The initial step involves the synthesis of the benzophenone core, which can be achieved through the Friedel-Crafts acylation of benzene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of Chlorine Substituents: The benzophenone core is then chlorinated using chlorine gas or a chlorinating agent like thionyl chloride to introduce chlorine atoms at the 2 and 3 positions.
Azetidine Ring Formation: The final step involves the formation of the azetidine ring.
Industrial production methods may involve optimization of these synthetic routes to improve yield and purity, as well as the use of continuous flow reactors for large-scale production .
Chemical Reactions Analysis
2’-Azetidinomethyl-2,3-dichlorobenzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2’-Azetidinomethyl-2,3-dichlorobenzophenone has diverse applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
Mechanism of Action
The mechanism of action of 2’-Azetidinomethyl-2,3-dichlorobenzophenone involves its interaction with specific molecular targets and pathways. The azetidine ring and the dichlorobenzophenone core contribute to its reactivity and binding affinity with biological molecules. The compound may exert its effects by inhibiting enzymes, modulating receptor activity, or interfering with cellular processes.
Comparison with Similar Compounds
2’-Azetidinomethyl-2,3-dichlorobenzophenone can be compared with similar compounds such as:
2’-Azetidinomethyl-4,5-dichlorobenzophenone: Similar structure but with chlorine atoms at different positions.
2’-Azetidinomethyl-2,3-difluorobenzophenone: Similar structure but with fluorine atoms instead of chlorine.
2’-Azetidinomethyl-2,3-dibromobenzophenone: Similar structure but with bromine atoms instead of chlorine.
The uniqueness of 2’-Azetidinomethyl-2,3-dichlorobenzophenone lies in its specific substitution pattern and the presence of the azetidine ring, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
[2-(azetidin-1-ylmethyl)phenyl]-(2,3-dichlorophenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2NO/c18-15-8-3-7-14(16(15)19)17(21)13-6-2-1-5-12(13)11-20-9-4-10-20/h1-3,5-8H,4,9-11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCEZZARQTKEDHJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)CC2=CC=CC=C2C(=O)C3=C(C(=CC=C3)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50643724 |
Source
|
Record name | {2-[(Azetidin-1-yl)methyl]phenyl}(2,3-dichlorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50643724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898755-21-0 |
Source
|
Record name | Methanone, [2-(1-azetidinylmethyl)phenyl](2,3-dichlorophenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898755-21-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | {2-[(Azetidin-1-yl)methyl]phenyl}(2,3-dichlorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50643724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.